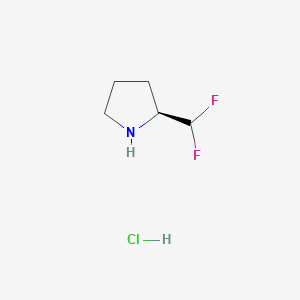
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride
Vue d'ensemble
Description
(2S)-2-(difluoromethyl)pyrrolidine hydrochloride is a useful research compound. Its molecular formula is C5H10ClF2N and its molecular weight is 157.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antibiotic Applications
- Synthesis of Enantiomerically Pure Pyrrolidines : The hydrochlorides of both enantiomers of the antibiotic anisomycin were prepared using a process that involves the conversion of compounds into enantiomerically pure pyrrolidin-3-ones. This process included the use of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride (Kaden, Brockmann, & Reissig, 2005).
Medicinal Chemistry and Organocatalysis
- Fluoropyrrolidines in Medicinal Drugs : Fluoropyrrolidines, including derivatives of (2S)-2-(difluoromethyl)pyrrolidine, are utilized in medicinal drugs and as organocatalysts. Their synthesis often involves multistep processes from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Structural Analysis in Catalyst Design
- Molecular Structures for Catalyst Scaffolds : The molecular structures of enantiomerically-pure 2-silylpyrrolidinium salts, related to (2S)-2-(difluoromethyl)pyrrolidine, have been reported. These structures are significant for the design of new catalyst scaffolds (Bauer & Strohmann, 2017).
Applications in Organic Synthesis
- Fluorohymenidin Synthesis : In the synthesis of fluorohymenidin, a fluorinated pyrrole-imidazole alkaloid, derivatives of (2S)-2-(difluoromethyl)pyrrolidine were used. This demonstrates its role in the creation of complex organic compounds (Troegel & Lindel, 2012).
Role in Asymmetric Synthesis
- Enantioselective Intramolecular Aldol Reactions : The trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine, a compound related to (2S)-2-(difluoromethyl)pyrrolidine, was used as an effective organocatalyst in asymmetric intramolecular aldol reactions, showcasing its utility in creating enantiomerically diverse compounds (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).
Pharmaceutical Research
- Influenza Neuraminidase Inhibitors : Derivatives of (2S)-2-(difluoromethyl)pyrrolidine have been used in the design and synthesis of potent inhibitors of influenza neuraminidase, highlighting its potential in antiviral drug development (Wang et al., 2001).
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been associated with the cytochrome p450 enzyme . This enzyme is known to catalyze a wide range of reactions, such as hydroxylation, epoxidation, reductive dehalogenation, amine dealkylation, and sulfoxidation .
Mode of Action
The mode of action of (2S)-2-(difluoromethyl)pyrrolidine hydrochloride involves the interaction with its targets, leading to changes at the molecular level. For instance, evolved variants of cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium employ high-valent oxo-iron (IV) species to catalyze the synthesis of imidazolidine-4-ones via an intramolecular C–H amination .
Biochemical Pathways
The compound is likely to affect the pathways involving the cytochrome p450 enzyme .
Propriétés
IUPAC Name |
(2S)-2-(difluoromethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c6-5(7)4-2-1-3-8-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIHQUJWAQSJNK-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



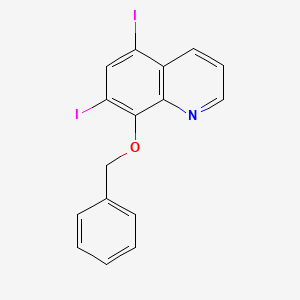
![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)
![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)
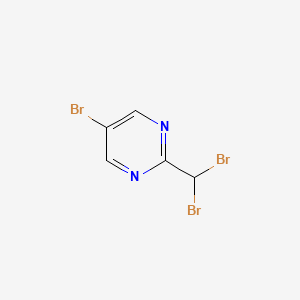
![1-Bromo-5-chloro-2-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404755.png)
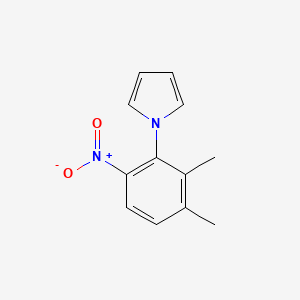
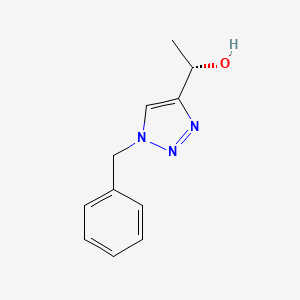
![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)

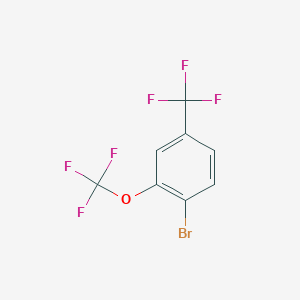

![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)

